molecular formula C20H24N2O4S B7532988 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide

2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide

Cat. No.: B7532988
M. Wt: 388.5 g/mol
InChI Key: HYQCUKIDFGFIHW-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a methoxy group and a piperidinylsulfonylphenyl moiety, contributing to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride derivatives, often in the presence of a base like triethylamine.

    Piperidinyl Substitution: The final step involves the nucleophilic substitution of the sulfonyl chloride intermediate with piperidine, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzamide core can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(2-methyl-4-piperidin-1-ylsulfonylphenyl)benzamide: Similar structure but different substitution pattern.

    2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)acetamide: Acetamide instead of benzamide core.

    2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzoate: Benzoate ester instead of benzamide.

Uniqueness

2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidinylsulfonyl group may enhance its solubility and interaction with biological targets, making it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methoxy-N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-10-11-16(27(24,25)22-12-6-3-7-13-22)14-18(15)21-20(23)17-8-4-5-9-19(17)26-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQCUKIDFGFIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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